Desmethyl Bosentan is a metabolite of Bosentan.
Desmethyl Bosentan
CAS No.: 253688-61-8
VCID: VC21339198
Molecular Formula: C26H27N5O6S
Molecular Weight: 537.6 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
Desmethyl Bosentan, also known as Ro 47-8634, is a metabolite of the drug bosentan, which is primarily used to treat pulmonary arterial hypertension (PAH). Bosentan acts as a dual endothelin receptor antagonist, blocking the effects of endothelin-1, a potent vasoconstrictor involved in the pathophysiology of PAH . Desmethyl Bosentan is one of the key metabolites of bosentan and has been studied for its pharmacokinetic and pharmacodynamic properties. Drug Interactions
Metabolism and MetabolitesDesmethyl Bosentan is a known human metabolite of bosentan, resulting from its metabolic breakdown in the body. The metabolism of bosentan involves several pathways, leading to the formation of various metabolites, including desmethyl bosentan and hydroxy desmethyl bosentan . Research FindingsResearch on desmethyl bosentan highlights its potential role in contributing to the pharmacological effects of bosentan. Studies have shown that desmethyl bosentan can activate the pregnane X receptor, which plays a crucial role in regulating drug metabolism and transport . This activation suggests that desmethyl bosentan may influence the metabolism of other drugs, potentially leading to drug interactions. |
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CAS No. | 253688-61-8 | ||||||||||||
Product Name | Desmethyl Bosentan | ||||||||||||
Molecular Formula | C26H27N5O6S | ||||||||||||
Molecular Weight | 537.6 g/mol | ||||||||||||
IUPAC Name | 4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-hydroxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide | ||||||||||||
Standard InChI | InChI=1S/C26H27N5O6S/c1-26(2,3)17-9-11-18(12-10-17)38(34,35)31-22-21(37-20-8-5-4-7-19(20)33)25(36-16-15-32)30-24(29-22)23-27-13-6-14-28-23/h4-14,32-33H,15-16H2,1-3H3,(H,29,30,31) | ||||||||||||
Standard InChIKey | STTLKJGYAWXIPP-UHFFFAOYSA-N | ||||||||||||
SMILES | CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4O | ||||||||||||
Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4O | ||||||||||||
Appearance | Green-Yellowish Solid | ||||||||||||
Melting Point | 125-132°C | ||||||||||||
Purity | > 95% | ||||||||||||
Quantity | Milligrams-Grams | ||||||||||||
Synonyms | 4-(1,1-Dimethylethyl)-N-[6-(2-hydroxyethoxy)-5-(2-hydroxyphenoxy)[2,2’-bipyrimidin]-4-yl]benzenesulfonamide; Ro 47-8634 | ||||||||||||
PubChem Compound | 6426756 | ||||||||||||
Last Modified | Aug 15 2023 |
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